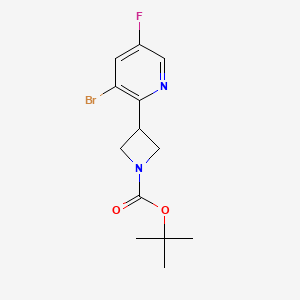
N'-(2-Cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylformimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide is a chemical compound known for its complex structure and significant applications in various scientific fields. It is often used as an impurity in the synthesis of certain pharmaceuticals, such as Gefitinib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the imidoformamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where large quantities are produced under stringent conditions to ensure purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used as an impurity in the synthesis of pharmaceuticals, such as Gefitinib.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A pharmaceutical compound used in cancer treatment.
Erlotinib: Another pharmaceutical compound used in cancer treatment.
Lapatinib: A compound used in the treatment of breast cancer.
Uniqueness
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide is unique due to its specific structure and the presence of multiple functional groups, which contribute to its diverse reactivity and applications. Its ability to act as an impurity in the synthesis of pharmaceuticals like Gefitinib highlights its importance in the field of medicinal chemistry .
Properties
Molecular Formula |
C18H26N4O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N'-[2-cyano-4-methoxy-5-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C18H26N4O3/c1-21(2)14-20-16-12-18(17(23-3)11-15(16)13-19)25-8-4-5-22-6-9-24-10-7-22/h11-12,14H,4-10H2,1-3H3 |
InChI Key |
JFGSDLXVUXZZOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC(=C(C=C1C#N)OC)OCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



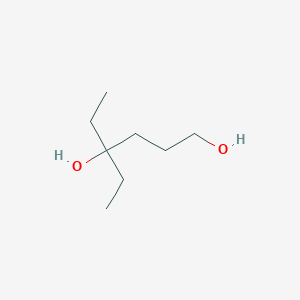
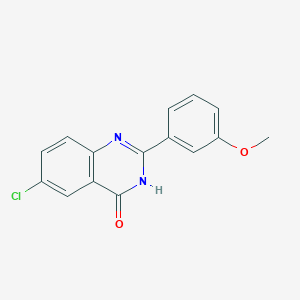

![3-iodo-6-bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrole](/img/structure/B8402744.png)
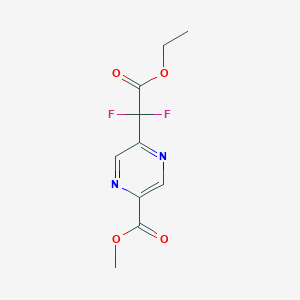
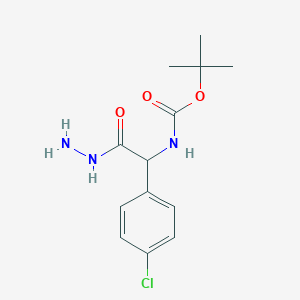
![4-Chloro-6-iodo-5-phenyl-furo[2,3-d]pyrimidine](/img/structure/B8402762.png)
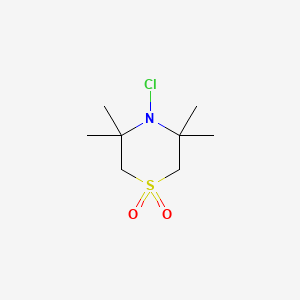

![3-(3-(Chloromethyl)pyridin-2-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8402776.png)
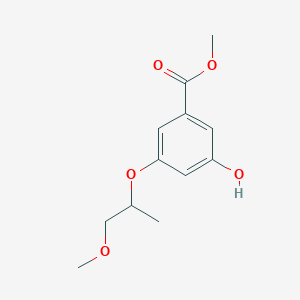
![(3aalpha,6aalpha)-3beta,6alpha-Diazidohexahydrofuro[3,2-b]furan](/img/structure/B8402787.png)
